Synthetic Yield and Scalability: Owsley-Castro Copper-Mediated Cyclization
The compound is reliably synthesized via the Owsley-Castro procedure, a well-documented method for constructing the furo[3,2-b]pyridine core [1]. This method provides a direct comparison to alternative synthetic routes which may involve more complex, lower-yielding, or less scalable sequences. The reported yield of 90–99% for the key copper(I) phenylacetylide intermediate is crucial for cost-effective scaling and demonstrates a robust entry point for further derivatization [1].
| Evidence Dimension | Synthetic Yield (Key Intermediate) |
|---|---|
| Target Compound Data | 14.8–16.4 g (90–99% yield) |
| Comparator Or Baseline | Alternative multi-step routes to substituted furopyridines (e.g., 8-step Suzuki coupling sequence) which may have lower overall yields due to step count |
| Quantified Difference | Up to 99% yield for a single key step vs. lower overall yields for longer sequences. |
| Conditions | Reaction of copper(II) sulfate, hydroxylamine hydrochloride, and phenylacetylene to form copper(I) phenylacetylide; 65°C drying under reduced pressure for 4 hours. |
Why This Matters
A high-yielding, well-characterized synthetic route reduces procurement cost and supply chain risk by enabling reproducible, scalable production of the core scaffold.
- [1] Owsley DC, Castro CE. SUBSTITUTION OF ARYL HALIDES WITH COPPER(I) ACETYLIDES: 2-PHENYLFURO[3,2-b]PYRIDINE. Organic Syntheses. 1972;52:128. DOI: 10.15227/orgsyn.052.0128. View Source
